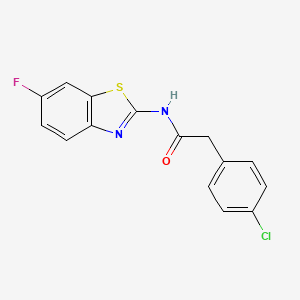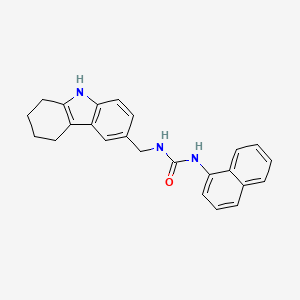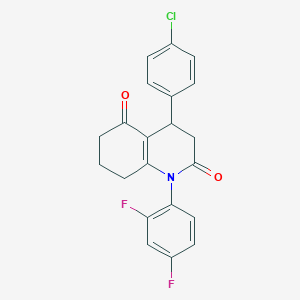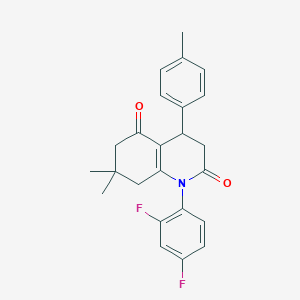![molecular formula C20H16F3NO2 B11492709 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11492709.png)
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound It is characterized by the presence of a dibenzofuran moiety fused with a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation Reaction: The final step involves the formation of the benzamide group through an amidation reaction between the dibenzofuran derivative and an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- N-benzoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide
Uniqueness
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16F3NO2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)13-5-3-4-12(10-13)19(25)24-14-8-9-18-16(11-14)15-6-1-2-7-17(15)26-18/h3-5,8-11H,1-2,6-7H2,(H,24,25) |
InChI Key |
NCXUBUYLZDBTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-benzyl-5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11492640.png)

![[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11492670.png)
![5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide](/img/structure/B11492671.png)
![5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide](/img/structure/B11492674.png)


![6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11492687.png)

![4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11492695.png)
![(2,3-Difluorophenyl)(4-{4-fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11492701.png)
![2-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11492704.png)
![3-benzyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11492706.png)
